(+)-Biotin-PEG2-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

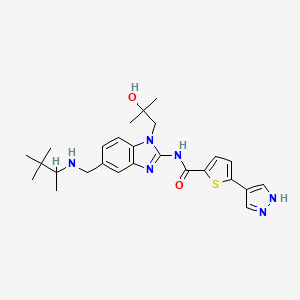

Biotin-PEG2-NHS ester is a PEG derivative containing a biotin group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

Synthesis Analysis

Biotin-PEG2-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Biotin-PEG2-NHS ester is 500.57 g/mol . The IUPAC name is 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate .Chemical Reactions Analysis

The NHS group in Biotin-PEG2-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is commonly used in the field of bioconjugation .Physical And Chemical Properties Analysis

Biotin-PEG2-NHS ester is a solid substance with a white to off-white color . It has a molecular weight of 500.57 g/mol . It is soluble in DMSO at a concentration of 125 mg/mL .Applications De Recherche Scientifique

Protein Labeling

Biotin-PEG2-NHS ester is commonly used for protein labeling . It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is particularly useful in various biological and biochemical research applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry .

Intracellular Labeling

The compound is membrane-permeable, which means it can be used to label inside cells (intracellular) . This property is beneficial for studying intracellular processes and structures .

Amine-Reactive Labeling

Biotin-PEG2-NHS ester is amine-reactive . It reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This allows for specific labeling of proteins at these sites .

Irreversible Bond Formation

The compound forms permanent amide bonds . This irreversible binding ensures that the biotin label remains attached to the target molecule, even under harsh conditions .

Optimization of Labeling and Detection Experiments

The compound is one of several NHS-ester reagents that differ in their spacer arm lengths . This variety offers researchers the possibility of optimizing labeling and detection experiments where steric hindrance of biotin binding is an important factor .

Biotinylation of Primary Amine-Containing Biomolecules

Biotin-PEG2-NHS ester reacts with the primary amines (-NH2) in buffers with pH between 7 and 9 . This makes it suitable for the biotinylation of up to 40 mg of antibodies , providing a versatile tool for the study of antibody function and structure .

Hydrophilic Labeling

The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This reduces aggregation of labeled proteins stored in solution , enhancing the stability and usability of the labeled proteins .

Membrane Permeability

Because they are uncharged and contain simple alkyl-chain spacer arms, these biotin compounds are membrane-permeable and useful for intracellular labeling . This allows researchers to study the function and localization of proteins within the cell .

Mécanisme D'action

Target of Action

The primary targets of Biotin-PEG2-NHS ester are primary amine-containing macromolecules . These include the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for specific labeling of cell surface proteins .

Mode of Action

Biotin-PEG2-NHS ester interacts with its targets through the formation of stable amide bonds . This is achieved by the reaction of the N-Hydroxysuccinimide (NHS) ester group of the compound with primary amino groups (-NH2) in a pH 7-9 buffer . The reaction occurs via nucleophilic attack, forming an amide bond and releasing the NHS .

Biochemical Pathways

The compound plays a significant role in the biotinylation of proteins, a process that involves the attachment of biotin to proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG2-NHS ester are influenced by its hydrophilic polyethylene glycol (PEG) spacer arm . This feature imparts water solubility to the biotinylated molecule . For example, antibodies labeled with NHS-PEG4-Biotin exhibit less aggregation when stored in solution as compared to antibodies labeled with reagents having only hydrocarbon spacers .

Result of Action

The result of the action of Biotin-PEG2-NHS ester is the formation of biotinylated proteins . These proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA, dot blot, and Western blot applications .

Action Environment

The action of Biotin-PEG2-NHS ester is influenced by environmental factors such as pH and moisture . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, so it’s important to minimize reagent exposure to moisture . The reaction between the NHS ester and primary amino groups occurs efficiently in pH 7-9 buffers .

Orientations Futures

Biotin-PEG2-NHS ester is a key component in the synthesis of PROTACs , which are a promising new class of drugs that could potentially be used to treat a wide range of diseases. As research in this area continues to advance, we can expect to see new applications and improvements in the synthesis process.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O8S/c26-16(4-2-1-3-15-20-14(13-34-15)23-21(30)24-20)22-8-10-32-12-11-31-9-7-19(29)33-25-17(27)5-6-18(25)28/h14-15,20H,1-13H2,(H,22,26)(H2,23,24,30)/t14-,15-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJSJBIJPAZUGU-AVYPCKFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG2-NHS ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)